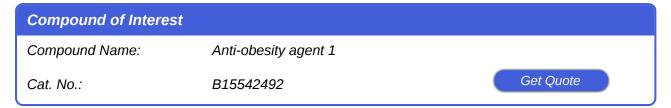


Comparative Analysis of Side Effect Profiles for Leading Anti-Obesity Agents

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For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the side effect profiles of five leading anti-obesity agents: Semaglutide (designated as **Anti-obesity agent 1**), Liraglutide, Orlistat, Phentermine/Topiramate, and Naltrexone/Bupropion. The information herein is synthesized from pivotal clinical trial data to support informed research and development decisions.

Quantitative Analysis of Adverse Events

The following table summarizes the incidence of common adverse events reported in major clinical trials for each agent. Data is presented as the percentage of participants experiencing the event in the treatment group versus the placebo group, providing a clear comparative landscape of the side effect profiles.



Adverse Event	Semaglut ide 2.4 mg (STEP 1-3 Trials) [1]	Liraglutid e 3.0 mg (SCALE Program) [2][3]	Orlistat 120 mg (XENDOS Study)[4] [5]	Phenterm ine/Topira mate (15 mg/92 mg) (CONQUE R Trial)[6] [7][8]	Naltrexon e/Bupropi on (32 mg/360 mg) (COR-I Trial)[9]	Placebo
Gastrointes tinal						
Nausea	43.9%[1]	~25.0% (placebo- subtracted)	N/A	N/A	29.8%[9] [10]	16.1% (STEP)[1] / 5.3% (COR-I)[9] [10]
Diarrhea	29.7%[1]	~11.6% (placebo- subtracted)	>15%	N/A	7%	15.9% (STEP)[1] / 5% (COR- I)
Vomiting	24.5%[1]	~12.2% (placebo- subtracted)	N/A	N/A	11%	6.3% (STEP)[1] / 3% (COR- I)
Constipatio n	24.2%[1]	~11.0% (placebo- subtracted)	N/A	17%[6]	19%	11.1% (STEP)[1] / 6% (CONQUE R)[6] / 7% (COR-I)
Dry Mouth	N/A	N/A	N/A	21%[6]	8%	2% (CONQUE R)[6] / 2% (COR-I)



Neurologic al						
Headache	N/A	N/A	N/A	N/A	18%	10% (COR-I)
Dizziness	N/A	N/A	N/A	10%[6]	10%	3% (CONQUE R)[6] / 3% (COR-I)
Insomnia	N/A	N/A	N/A	10%[6]	9%	5% (CONQUE R)[6] / 6% (COR-I)
Paresthesi a	N/A	N/A	N/A	21%[6]	N/A	2% (CONQUE R)[6]
Dysgeusia	N/A	N/A	N/A	10%[6]	N/A	1% (CONQUE R)[6]
Psychiatric						
Depression -related	N/A	N/A	N/A	7%[6][8]	2.9%	4% (CONQUE R)[6][7][8] / 3.4% (COR-I)
Anxiety- related	N/A	N/A	N/A	8%[6][7][8]	N/A	3% (CONQUE R)[6][7][8]

N/A indicates data not prominently reported in the primary publications for these specific adverse events. Placebo percentages are from the respective clinical trials for each drug class.

Key Experimental Protocols



A summary of the methodologies for the pivotal clinical trials cited in this guide is provided below. These protocols are essential for understanding the context and rigor of the data presented.

STEP (Semaglutide Treatment Effect in People with Obesity) Program

- Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4
 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or
 obesity.
- Design: A series of multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.
 For instance, STEP 1 had a 68-week treatment period.
- Participants: Adults with a BMI ≥30 kg/m² or ≥27 kg/m² with at least one weight-related comorbidity, without diabetes.
- Intervention: Participants were randomized to receive once-weekly subcutaneous injections
 of semaglutide 2.4 mg or placebo. Both groups received counseling on a reduced-calorie
 diet and increased physical activity.
- Primary Endpoints: The primary endpoints were the percentage change in body weight and the proportion of participants achieving at least a 5% reduction in body weight from baseline to week 68.
- Safety Assessments: Adverse events were systematically recorded at each visit. Physical examinations, vital signs, and laboratory tests were also conducted.

SCALE (Satiety and Clinical Adiposity—Liraglutide Evidence) Program

- Objective: To assess the efficacy and safety of liraglutide 3.0 mg for weight management in adults with obesity or overweight with comorbidities.
- Design: A series of randomized, double-blind, placebo-controlled, multinational Phase 3 trials. The main trial had a 56-week duration.



- Participants: Adults with a BMI ≥30 kg/m² or ≥27 kg/m² with comorbidities such as dyslipidemia or hypertension.
- Intervention: Participants were randomized to receive once-daily subcutaneous injections of liraglutide 3.0 mg or placebo, in conjunction with a reduced-calorie diet and increased physical activity.
- Primary Endpoints: Co-primary endpoints were the change in body weight, the proportion of participants losing at least 5% of their initial body weight, and the proportion of participants losing more than 10% of their initial body weight.
- Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory values, vital signs, and electrocardiograms.

XENDOS (XENical in the Prevention of Diabetes in Obese Subjects) Study

- Objective: To determine if long-term treatment with orlistat, in addition to lifestyle changes, could prevent or delay the development of type 2 diabetes in obese patients.
- Design: A 4-year, multicenter, randomized, double-blind, placebo-controlled prospective study.
- Participants: Obese patients with a BMI ≥30 kg/m².
- Intervention: Participants were randomized to receive orlistat 120 mg three times daily or placebo, along with lifestyle counseling.
- Primary Endpoints: The primary endpoint was the time to the onset of type 2 diabetes. A secondary endpoint was the change in body weight.
- Safety Assessments: Adverse events, particularly gastrointestinal events, were recorded.
 Levels of fat-soluble vitamins were also monitored.

CONQUER (Controlled-Release Phentermine/Topiramate in Obese and Overweight Adults) Trial



- Objective: To evaluate the efficacy and safety of two doses of a controlled-release combination of phentermine and topiramate for weight management.
- Design: A 56-week, multicenter, randomized, placebo-controlled, double-blind Phase 3 trial.
- Participants: Overweight and obese adults (BMI 27–45 kg/m²) with at least two weightrelated comorbidities.
- Intervention: Participants were randomized to receive placebo, phentermine 7.5
 mg/topiramate 46 mg, or phentermine 15 mg/topiramate 92 mg once daily, in addition to
 lifestyle modification counseling.
- Primary Endpoints: The co-primary endpoints were the percentage change in body weight and the proportion of participants achieving at least 5% weight loss.
- Safety Assessments: Safety assessments included the incidence of adverse events, with a
 focus on psychiatric and cardiovascular events, as well as changes in vital signs and
 laboratory parameters.

COR-I (Contrave Obesity Research I) Trial

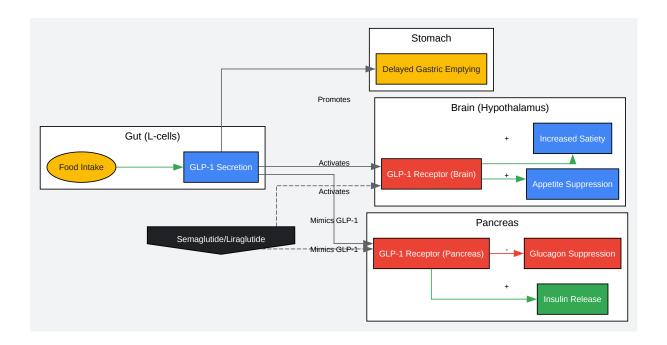
- Objective: To assess the effect of a combination of naltrexone sustained-release (SR) and bupropion SR on body weight in overweight and obese adults.
- Design: A 56-week, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
- Participants: Obese (BMI 30–45 kg/m²) or overweight (BMI 27–45 kg/m²) adults with dyslipidemia or hypertension.
- Intervention: Participants were randomized to receive naltrexone SR (16 mg or 32 mg) plus bupropion SR (360 mg) or placebo, in conjunction with a mild hypocaloric diet and exercise counseling.
- Primary Endpoints: The co-primary efficacy endpoints were the percentage change in body weight and the proportion of participants who achieved a decrease in body weight of 5% or more.



 Safety Assessments: Safety and tolerability were evaluated by monitoring adverse events, vital signs, and laboratory measurements. Specific attention was given to cardiovascular and neuropsychiatric safety.

Visualizing Mechanisms of Action

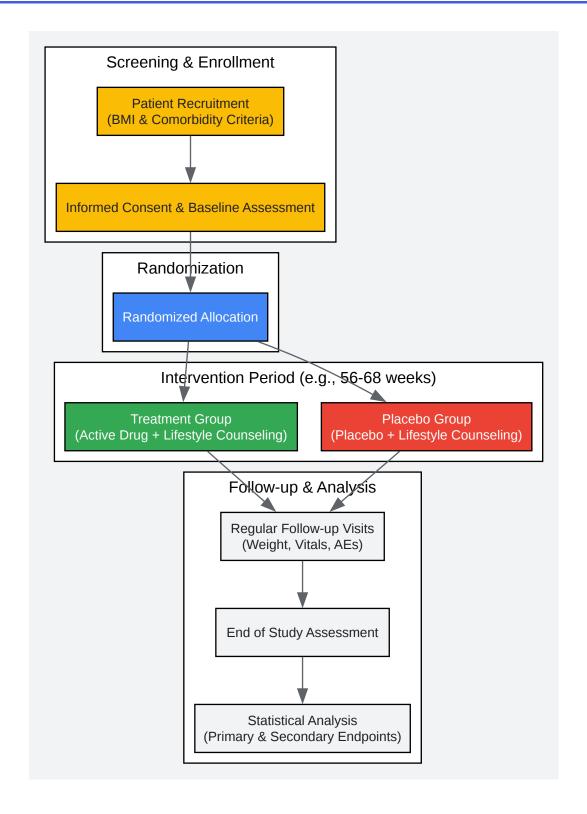
To illustrate the underlying biological pathways, the following diagrams are provided.



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Caption: GLP-1 Receptor Agonist Signaling Pathway.





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Caption: Generalized Experimental Workflow for Anti-Obesity Clinical Trials.



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